![molecular formula C20H25N3O2S3 B2863281 N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1260993-69-8](/img/structure/B2863281.png)
N-butyl-N-ethyl-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound appears to contain several functional groups, including a thieno[3,2-d]pyrimidin-2-yl group, a thiophen-2-yl group, and an acetamide group. The “N-butyl-N-ethyl” part of the name suggests that the nitrogen atom in the compound is bonded to both a butyl and an ethyl group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The thieno[3,2-d]pyrimidin-2-yl group, for example, is a bicyclic structure with sulfur and nitrogen atoms in the ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings .Scientific Research Applications
Antimicrobial Activity
Thiophene derivatives have been shown to exhibit antimicrobial properties . They can be synthesized to target a variety of microbial strains, potentially serving as the basis for new antibiotics. The compound F6609-2643 could be investigated for its efficacy against resistant bacterial strains, which is a growing concern in healthcare .
Anti-inflammatory and Analgesic Effects
These compounds are also known for their anti-inflammatory and analgesic effects . Research could explore the use of F6609-2643 in the treatment of chronic inflammatory diseases, such as rheumatoid arthritis, by evaluating its ability to reduce inflammation and alleviate pain .
Antihypertensive Applications
Thiophene derivatives may have antihypertensive effects , which could make F6609-2643 a candidate for the development of new blood pressure-lowering medications. Studies could assess its cardiovascular effects in hypertensive animal models .
Antitumor Activity
The antitumor potential of thiophene derivatives makes them interesting candidates for cancer research. F6609-2643 could be part of studies aiming to discover novel chemotherapeutic agents, particularly those that target specific pathways involved in tumor growth and metastasis .
Material Science Applications
Beyond medicinal chemistry, thiophene derivatives like F6609-2643 have applications in material science . They can be used in the fabrication of light-emitting diodes (LEDs) and as corrosion inhibitors for metals. Research could focus on the synthesis of novel thiophene-based polymers with improved electronic properties .
Kinase Inhibition
Kinases are enzymes that play a crucial role in cell signaling and are targets for drug development. F6609-2643 could be studied for its ability to inhibit specific kinases, which may lead to the development of new treatments for diseases such as cancer and inflammatory disorders .
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-butyl-N-ethyl-2-[4-oxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S3/c1-3-5-10-22(4-2)17(24)14-28-20-21-16-9-13-27-18(16)19(25)23(20)11-8-15-7-6-12-26-15/h6-7,9,12-13H,3-5,8,10-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKYLLJMKXVURK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC)C(=O)CSC1=NC2=C(C(=O)N1CCC3=CC=CS3)SC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)

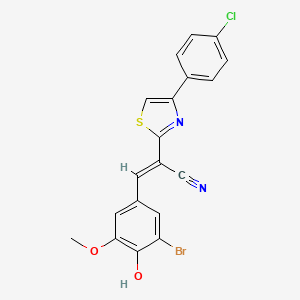
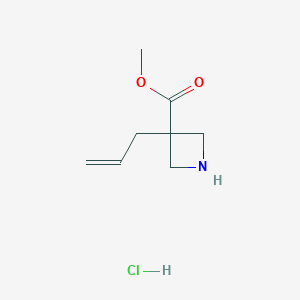
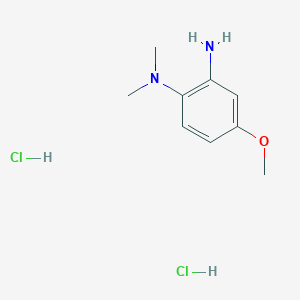
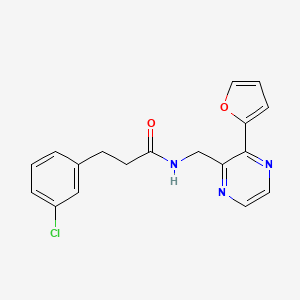
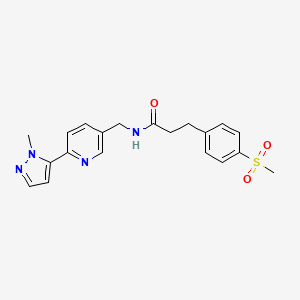
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
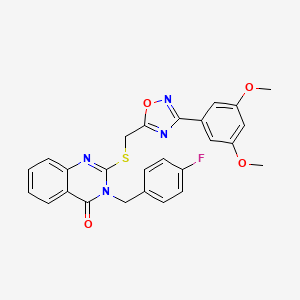
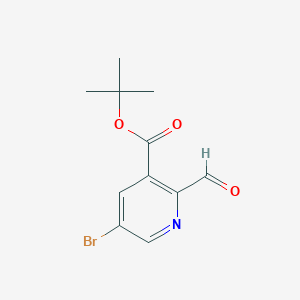
![(2R)-3-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B2863217.png)
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide](/img/structure/B2863218.png)
![4-[1-(2-Hydroxy-3,4-dimethylbenzoyl)piperidin-4-yl]-3,3-dimethylazetidin-2-one](/img/structure/B2863219.png)
![(R)-tert-butyl 4-(5-methyl-7-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B2863221.png)